![molecular formula C19H13N3O3 B11710063 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)
2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL is a compound that features a carbazole moiety linked to a nitrophenol group through an imine bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL typically involves the condensation reaction between 9H-carbazole-9-carbaldehyde and 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL undergoes various types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers.
科学的研究の応用
2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
作用機序
The mechanism of action of 2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the nitrophenol group can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: An acrylate-based conducting polymer with similar electronic properties.
9H-Carbazole-9-ethanol: A carbazole derivative used in the synthesis of other carbazole-based compounds.
2,6-Bis(9H-carbazol-9-yl)pyridine: A hybrid compound with carbazole and pyridine moieties, used in organic electronics.
Uniqueness
2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL is unique due to its combination of a carbazole moiety with a nitrophenol group, providing distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high charge carrier mobility and photochemical stability.
特性
分子式 |
C19H13N3O3 |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
2-[(E)-carbazol-9-yliminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C19H13N3O3/c23-19-10-9-14(22(24)25)11-13(19)12-20-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,23H/b20-12+ |
InChIキー |
FWIZHUHKGLSDNO-UDWIEESQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


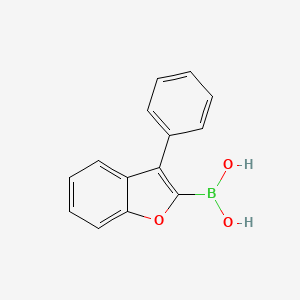
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)

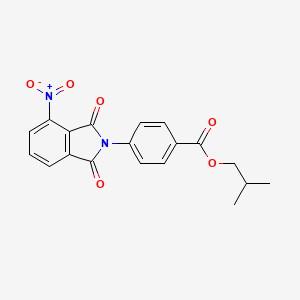
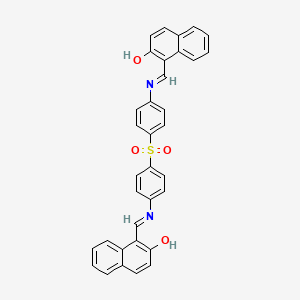
![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
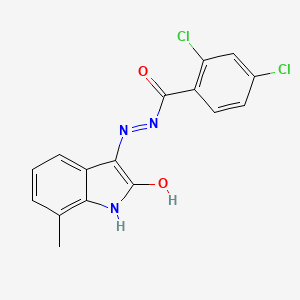
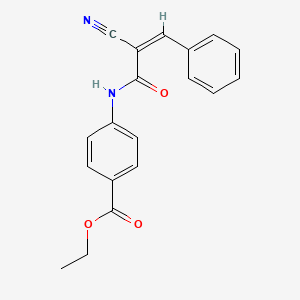
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
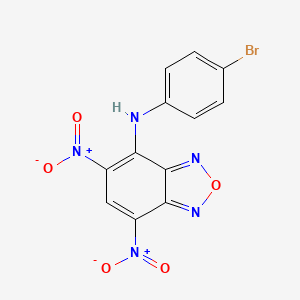
![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)

![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
